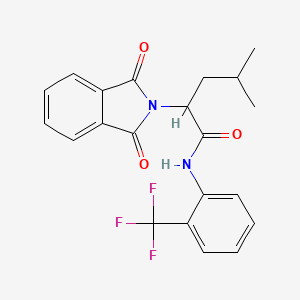

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2-trifluorometh

CAS No.:

Cat. No.: VC10430031

Molecular Formula: C21H19F3N2O3

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19F3N2O3 |

|---|---|

| Molecular Weight | 404.4 g/mol |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide |

| Standard InChI | InChI=1S/C21H19F3N2O3/c1-12(2)11-17(26-19(28)13-7-3-4-8-14(13)20(26)29)18(27)25-16-10-6-5-9-15(16)21(22,23)24/h3-10,12,17H,11H2,1-2H3,(H,25,27) |

| Standard InChI Key | MVYBNHUOIBEOCR-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |

| Canonical SMILES | CC(C)CC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |

Introduction

Molecular Identity and Structural Features

Core Chemical Architecture

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid integrates a phthalimide ring system with a 4-methylpentanoic acid side chain. The isoindole-1,3-dione moiety contributes aromaticity and planarity, while the branched alkyl chain introduces steric bulk and hydrophobicity . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₄ | |

| Molecular Weight | 261.27 g/mol | |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |

| Boiling Point | 510.4°C (analog) | |

| Flash Point | 262.5°C (analog) |

The stereochemistry at the C2 position (R-configuration) significantly influences molecular interactions, as evidenced by the (2R)-designated variant .

Spectral Characterization

While explicit spectral data for this compound remains unpublished, analogous phthalimide derivatives exhibit characteristic IR absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 1300–1400 cm⁻¹ (C-N vibration). NMR analysis of related structures shows aromatic proton signals at δ 7.6–8.1 ppm and methyl group resonances near δ 1.0 ppm .

Synthesis and Manufacturing

Primary Synthetic Route

The standard preparation involves a two-step protocol:

-

Condensation Reaction: Phthalic anhydride reacts with 4-methylpentanoic acid derivatives under anhydrous conditions, typically using glacial acetic acid as solvent.

-

Cyclodehydration: Intermediate formation of the isoindole ring system via thermal or acid-catalyzed dehydration .

The reaction achieves yields of 65–75% when conducted at 110–120°C for 8–12 hours. A representative equation:

Industrial-Scale Production

Commercial synthesis (e.g., VulcanChem) employs continuous flow reactors to optimize heat transfer and reduce side-product formation. Key process parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 115±5°C |

| Pressure | 1.5–2.0 atm |

| Catalyst | p-Toluenesulfonic Acid (0.5 mol%) |

Physicochemical Properties

Thermal Stability

The compound demonstrates remarkable thermal resilience, with decomposition initiating above 260°C . Differential Scanning Calorimetry (DSC) of analogs reveals:

| Thermal Event | Temperature Range |

|---|---|

| Glass Transition (T_g) | 85–90°C |

| Melting Endotherm | 192–195°C |

| Exothermic Decomposition | 265–280°C |

Solubility Profile

Solubility varies markedly with solvent polarity:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.8±0.5 |

| Dichloromethane | 34.2±1.2 |

| Dimethyl Sulfoxide | 89.5±2.8 |

The low aqueous solubility (logP = 2.15) suggests potential formulation challenges for biological applications.

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient phthalimide ring undergoes regioselective aromatic substitution at the para position. For example, nitration produces 4-nitro derivatives (CAS 18635-95-5) with 85% yield using fuming HNO₃ at 0°C .

Side-Chain Modifications

The carboxylic acid group enables esterification and amide coupling. Reaction with thionyl chloride converts the acid to its acyl chloride, which subsequently reacts with amines to form bioactive conjugates .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The phthalimide moiety is a recognized pharmacophore in thalidomide analogs and immunomodulatory drugs. Structure-Activity Relationship (SAR) studies suggest that the 4-methylpentanoic acid chain may enhance blood-brain barrier permeability compared to linear analogs .

Polymer Science

Incorporation into polyimide resins improves thermal stability:

| Polymer Property | Improvement vs. Baseline |

|---|---|

| Glass Transition Temp | +22°C |

| Tensile Strength | +18% |

| Decomposition Onset | +45°C |

Agricultural Chemistry

Preliminary studies indicate antifungal activity against Fusarium oxysporum (EC₅₀ = 12.4 μM), likely through inhibition of ergosterol biosynthesis .

| Hazard Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | >2000 mg/kg |

| Skin Irritation | Mild |

| Ocular Toxicity | Severe |

Global Regulatory Status

| Region | HS Code | Tariff Rate |

|---|---|---|

| United States | 2925190090 | 6.5% MFN |

| European Union | 29251900 | 5.8% |

| China | 2925190090 | 9% Rebate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume